molecular formula C21H22ClNO2 B12621743 2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one CAS No. 920286-85-7

2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one

Cat. No.: B12621743
CAS No.: 920286-85-7
M. Wt: 355.9 g/mol
InChI Key: PEUKDCDJCGVNLO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group, a hexylamino group, and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Hexylamino Group: The hexylamino group can be attached through nucleophilic substitution reactions using hexylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hexylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-(hexylamino)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

920286-85-7

Molecular Formula

C21H22ClNO2

Molecular Weight

355.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(hexylamino)chromen-4-one

InChI

InChI=1S/C21H22ClNO2/c1-2-3-4-5-12-23-17-10-11-20-18(13-17)19(24)14-21(25-20)15-6-8-16(22)9-7-15/h6-11,13-14,23H,2-5,12H2,1H3

InChI Key

PEUKDCDJCGVNLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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